1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one
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Description
1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C24H23N5O2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.18517499 g/mol and the complexity rating of the compound is 826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The compound, also known as F3406-5447 or VU0623351-1, is a novel small-molecule arenavirus inhibitor . It exhibits strong anti-Lassa mammarenavirus (LASV) activity . The primary target of this compound is the LASV glycoprotein GP2 .
Mode of Action
F3406-5447 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LASV glycoprotein GP2 . This interaction blocks the entry of the virus into the host cell, thereby preventing the virus from replicating and spreading .
Biochemical Pathways
The compound affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, it prevents the virus from entering the host cell and replicating. This action disrupts the life cycle of the virus, reducing its ability to infect new cells and spread throughout the body .
Pharmacokinetics
The pharmacokinetics of similar triazole compounds suggest that they are readily capable of binding in the biological system with a variety of enzymes and receptors . More research is needed to determine the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating and spreading, which can help to control the infection and reduce the severity of the disease .
Action Environment
The efficacy and stability of F3406-5447 or VU0623351-1 can be influenced by various environmental factors. These may include the pH of the endosome compartment, as the compound’s mechanism of action involves interfering with pH-dependent fusion
Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-5-8-19(14-17(16)2)21-11-12-22-26-28(24(31)29(22)25-21)15-18-6-9-20(10-7-18)27-13-3-4-23(27)30/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXIMPHEKPKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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